![molecular formula C9H14N4O2S B2859433 N-(6,7-二氢-5H-[1,2,4]三唑并[3,4-b][1,3]噻嗪-3-基)-2-乙氧基乙酰胺 CAS No. 946351-32-2](/img/structure/B2859433.png)

N-(6,7-二氢-5H-[1,2,4]三唑并[3,4-b][1,3]噻嗪-3-基)-2-乙氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

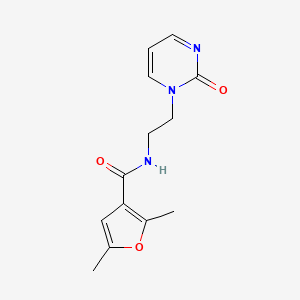

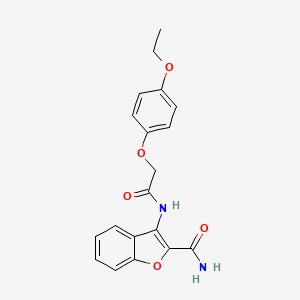

“N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-ethoxyacetamide” is a derivative of a series of compounds synthesized from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . These compounds have shown promising in vitro anticoronavirus and antitumoral activity .

Synthesis Analysis

The synthesis of these compounds involves the reaction of 3-benzylthiotriazole-4-amines with aromatic aldehydes, leading to the formation of 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines . A dihydrothiadiazine ring opening along the N-N bond occurs by the action of strong bases .Molecular Structure Analysis

The molecular structure of these compounds involves a five-membered triazole ring fused with a six-membered thiadiazine ring . There are four isomeric structural variants of triazolothiadiazine, namely 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .科学研究应用

Anticancer Activity

The triazolothiadiazine scaffold, to which our compound belongs, has been explored for its potential anticancer properties. The structure–activity relationship of these compounds is of significant interest in drug design and discovery. They have been found to exhibit cytotoxic activity against various cancer cell lines, including breast cancer . The ability to inhibit tubulin polymerization, which is a crucial process in cell division, is one of the mechanisms by which these compounds exert their antitumoral activity .

Antimicrobial and Antiviral Properties

Compounds with the triazolothiadiazine core have shown promising results as antimicrobial and antiviral agents. They have been synthesized and tested against pathogenic organisms and viruses, including the influenza A virus. Their ability to block the active site of the M2 protein and inhibit the neuraminidase enzyme makes them potential candidates for treating viral infections .

Enzyme Inhibition

The triazolothiadiazine derivatives are known to act as enzyme inhibitors, targeting enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase. These inhibitory activities are crucial for the treatment of various conditions, including glaucoma, Alzheimer’s disease, obesity, and hormone-dependent cancers .

Antitubercular Agents

The structural features of triazolothiadiazines allow them to interact with target receptors, making them effective against tuberculosis. The hydrogen bond accepting and donating characteristics of these compounds make them precise pharmacophores with a bioactive profile suitable for combating this infectious disease .

Antioxidant Effects

Triazolothiadiazines have also been studied for their antioxidant properties. The ability to neutralize free radicals makes them valuable in the prevention of oxidative stress-related diseases, which can lead to chronic inflammation and cancer .

Pharmacokinetic and Molecular Modeling Studies

In silico pharmacokinetic and molecular modeling studies have been conducted to understand the behavior of these compounds within biological systems. These studies help in predicting the absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for drug development .

Energetic Materials

The thermal stability and insensitivity of certain triazolothiadiazine derivatives have been explored for their application as energetic materials. Their good detonation properties highlight their potential use in the field of materials science, particularly in the development of explosives .

Anticoronavirus Activity

Recent studies have discovered derivatives of triazolothiadiazines with promising in vitro activity against coronaviruses. This is particularly relevant given the global impact of the COVID-19 pandemic. The structural variations on the phenyl moiety of these compounds have been tuned to enhance their antiviral properties .

属性

IUPAC Name |

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-ethoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2S/c1-2-15-6-7(14)10-8-11-12-9-13(8)4-3-5-16-9/h2-6H2,1H3,(H,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRORYUXNHUSBAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=NN=C2N1CCCS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-ethoxyacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2859358.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[methyl(pyrimidin-2-yl)amino]acetate](/img/structure/B2859361.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2859366.png)

![2,4-dichloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2859369.png)

![2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole](/img/structure/B2859371.png)

![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-5-fluoropyrimidine](/img/structure/B2859372.png)